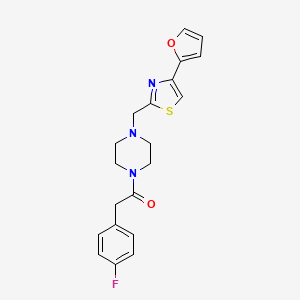

2-(4-Fluorophenyl)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-1-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2S/c21-16-5-3-15(4-6-16)12-20(25)24-9-7-23(8-10-24)13-19-22-17(14-27-19)18-2-1-11-26-18/h1-6,11,14H,7-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITZAJCVUGEKIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(4-Fluorophenyl)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 345.45 g/mol. It features a piperazine moiety, which is often associated with various pharmacological activities, including antipsychotic and antidepressant effects.

The biological activity of this compound appears to be primarily linked to its interaction with G protein-coupled receptors (GPCRs) . Specifically, it has been noted for its ability to modulate pathways related to pain management and labor induction by antagonizing certain prostaglandin receptors, particularly the Prostaglandin F2α (FP) receptor. This modulation can inhibit uterine contractions, suggesting potential applications in obstetrics for conditions like dysmenorrhea and preterm labor .

Biological Activity Overview

- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against human breast cancer cells, with IC50 values ranging from 18 μM to lower .

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens. The disk diffusion method has been used to evaluate these effects, showing promising results comparable to standard antibiotics .

- Neuropharmacological Effects : The piperazine structure suggests potential neuropharmacological effects, including modulation of serotonin and dopamine receptors, which are crucial in treating mood disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| 5e | Anticancer (breast cancer) | 18 μM | |

| Various derivatives | Antimicrobial | Varies | |

| Piperazine derivatives | MAO-A inhibitory | Specific values not reported |

Notable Research Findings

- A study highlighted the synthesis of piperazine derivatives that exhibited selective monoamine oxidase A (MAO-A) inhibitory activity, indicating potential applications in treating depression .

- Another research focused on the anticancer properties of thiazole derivatives similar to the compound , showcasing strong inhibitory effects on cell proliferation in vitro .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Anticancer Activity

- Several studies have indicated that compounds with thiazole and piperazine structures exhibit significant anticancer properties. For instance, thiazole derivatives have shown effectiveness against various cancer cell lines, including breast and prostate cancer . The presence of the fluorophenyl group may enhance the binding affinity to cancer-related targets.

- Antimicrobial Properties

-

Anticonvulsant Effects

- The piperazine component is associated with anticonvulsant properties. Compounds similar to 2-(4-Fluorophenyl)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone have been evaluated for their ability to prevent seizures in animal models, suggesting potential therapeutic uses in epilepsy .

Case Studies

- Breast Cancer Research

- Antimicrobial Testing

Q & A

Basic: What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis involves multi-step reactions, typically starting with the preparation of intermediates like piperazine derivatives and fluorophenyl-containing precursors. For example:

- Step 1 : Formation of the piperazine-thiazole intermediate via nucleophilic substitution (e.g., reacting 4-(furan-2-yl)thiazol-2-ylmethyl chloride with piperazine derivatives under reflux in ethanol with K₂CO₃ as a base) .

- Step 2 : Coupling the intermediate with 2-(4-fluorophenyl)acetyl chloride via acylation.

- Optimization : Use column chromatography (e.g., silica gel with EtOAc/petroleum ether) for purification, and monitor reaction progress via TLC. Reflux times (5–12 hours) and stoichiometric ratios (e.g., 1:2 molar ratio of piperazine to acyl chloride) are critical for yield improvement .

Table 1 : Example Reaction Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Ethanol, K₂CO₃, reflux | 48–65 |

| 2 | DCM, TFA, room temp | 72–85 |

Basic: How can the structure of this compound be confirmed post-synthesis?

Answer:

Use a combination of spectroscopic and analytical methods:

- ¹H/¹³C-NMR : Identify key signals (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, piperazine methylene at δ 3.5–4.0 ppm) .

- EI-MS : Confirm molecular weight (e.g., [M⁺] peak matching theoretical mass).

- Elemental Analysis : Validate C, H, N content (e.g., ±0.3% deviation from calculated values) .

- X-ray Crystallography : Resolve crystal packing and bond angles using SHELX software for refinement .

Advanced: How can structure-activity relationships (SAR) be analyzed for this compound’s biological activity?

Answer:

- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing furan with triazole or altering fluorophenyl positions) and compare bioactivity .

- Computational Modeling : Use docking studies to assess binding affinity to target proteins (e.g., kinases or receptors).

- In Vitro Assays : Test cytotoxicity (e.g., IC₅₀ values against cancer cell lines) and correlate with structural features .

Table 2 : Example SAR Data for Analogous Compounds

| Compound | Substituent Modification | IC₅₀ (μM) |

|---|---|---|

| 5i | Triazole-thioether | 8.2 |

| 5j | Benzothiazole-thioether | 12.5 |

Advanced: What experimental design considerations are critical for stability studies of this compound?

Answer:

- Degradation Monitoring : Use HPLC or LC-MS to detect decomposition products under stress conditions (e.g., heat, light, pH extremes).

- Sample Handling : Store solutions at –20°C with desiccants to prevent hydrolysis of the fluorophenyl or piperazine groups .

- Stabilization : Add antioxidants (e.g., BHT) to organic solvents if radical-mediated degradation is observed .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Answer:

- Data Collection : Use high-resolution X-ray diffraction (e.g., Cu-Kα radiation, λ = 1.54178 Å) to obtain precise bond lengths and angles .

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. For example, the trifluoroacetate counterion in analogous structures influences crystal packing .

Table 3 : Example Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P21/c |

| a, b, c (Å) | 6.07, 18.69, 14.97 |

| β (°) | 91.56 |

| R-factor | <0.05 |

Advanced: How can conflicting bioactivity data between studies be resolved?

Answer:

- Standardize Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls to minimize variability .

- Dose-Response Validation : Repeat experiments with a wider concentration range (e.g., 0.1–100 μM) to confirm IC₅₀ trends.

- Meta-Analysis : Compare results with structurally similar compounds (e.g., piperazine-thiazole hybrids) to identify trends in substituent effects .

Advanced: What strategies mitigate limitations in high-throughput screening (HTS) for this compound?

Answer:

- Automated Synthesis : Use parallel reactors to generate analogs efficiently.

- Hyperspectral Imaging (HSI) : Deploy HSI for rapid pollution monitoring in reaction mixtures, though note limitations like organic degradation over time .

- Data Normalization : Apply machine learning to correct for batch effects in HTS outputs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.